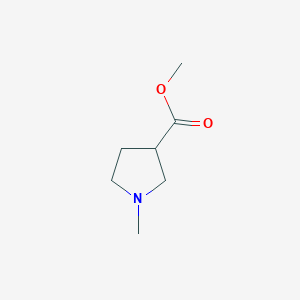

Methyl 1-methylpyrrolidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-4-3-6(5-8)7(9)10-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWOGQHZGYEOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of the N-Methylpyrrolidine Scaffold

An In-Depth Technical Guide to the Synthesis of Methyl 1-methylpyrrolidine-3-carboxylate

In the landscape of modern drug discovery and development, the pyrrolidine ring stands out as a privileged scaffold. Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, a critical advantage over flat, aromatic systems.[1] Within this class of compounds, this compound serves as a particularly valuable building block. As a tertiary amine and methyl ester, its unique physicochemical properties are leveraged in the synthesis of a wide array of biologically active molecules, including agents targeting neurological disorders.[2][3]

This guide provides a comprehensive overview of the primary synthetic pathways to this compound. We will delve into the mechanistic underpinnings of key chemical transformations, present detailed experimental protocols, and offer field-proven insights into the practical considerations for each route. The focus is not merely on procedural steps but on the strategic rationale behind them, empowering researchers to select and optimize the synthesis that best aligns with their specific research and development objectives.

Core Synthetic Strategies: A Tale of Two Precursors

The synthesis of this compound fundamentally revolves around two key transformations: the N-methylation of the pyrrolidine nitrogen and the esterification of the 3-position carboxyl group. Consequently, the most logical and industrially relevant synthetic pathways diverge based on the chosen starting material: Methyl pyrrolidine-3-carboxylate or 1-Methylpyrrolidine-3-carboxylic acid .

The following diagram illustrates the high-level strategic options for synthesizing the target molecule from these common precursors.

Caption: High-Level Synthetic Approaches to the Target Molecule.

Pathway 1: N-Methylation of Methyl Pyrrolidine-3-carboxylate

This is arguably the most direct and frequently employed route, starting from the commercially available secondary amine, Methyl pyrrolidine-3-carboxylate, which is often supplied as a hydrochloride salt for improved stability and handling.[2][4] The core of this pathway is the selective methylation of the nitrogen atom without affecting the ester group. Two primary methods excel in this transformation: the Eschweiler-Clarke reaction and reductive amination.

Method A: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly reliable method for the methylation of primary or secondary amines.[5] Its primary advantage is that the reaction cleanly stops at the tertiary amine stage, completely avoiding the formation of quaternary ammonium salts that can plague other alkylation methods using agents like methyl iodide.[6][7]

Mechanism and Scientific Rationale: The reaction proceeds by first forming an iminium ion from the secondary amine and formaldehyde. This electrophilic intermediate is then irreversibly reduced by formic acid, which acts as a hydride donor. The driving force for the reaction is the formation of gaseous carbon dioxide.[6] This elegant, one-pot procedure is robust and generally high-yielding.

Caption: Eschweiler-Clarke Reaction Mechanism.

Experimental Protocol: Eschweiler-Clarke Methylation

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl pyrrolidine-3-carboxylate hydrochloride (1.0 eq) in water.

-

Basification: Add a suitable base (e.g., sodium carbonate) portion-wise until the solution becomes basic (pH > 8) to liberate the free secondary amine.

-

Reaction Addition: To the stirred suspension, add formic acid (approx. 2.0-3.0 eq) followed by aqueous formaldehyde solution (37%, approx. 2.0-3.0 eq).

-

Heating: Heat the reaction mixture to reflux (typically 90-100 °C) for a period of 4-12 hours. Monitor the reaction progress by TLC or LC-MS. The evolution of CO₂ gas will be observed.[6]

-

Work-up: After cooling to room temperature, make the reaction mixture strongly basic (pH > 12) by the careful addition of a strong base like NaOH. This step is crucial to deprotonate the tertiary amine product.

-

Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the pure this compound.

Method B: Reductive Amination

Reductive amination is a more modern and versatile alternative.[8] It follows a similar mechanistic principle of forming an iminium ion intermediate, but it employs a chemical reducing agent instead of formic acid. This allows for milder reaction conditions.

Mechanism and Scientific Rationale: The secondary amine reacts with formaldehyde to form an iminium ion in situ. A selective reducing agent, which is stable in the reaction medium and does not reduce the starting aldehyde, then reduces the C=N double bond to a C-N single bond.[8] The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less toxic than sodium cyanoborohydride (NaBH₃CN) and is effective under mildly acidic conditions which favor iminium ion formation.[8]

Experimental Protocol: Reductive Amination

-

Reagent Preparation: Dissolve Methyl pyrrolidine-3-carboxylate hydrochloride (1.0 eq) and a mild base (e.g., triethylamine, 1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) in a round-bottom flask.

-

Iminium Formation: Add aqueous formaldehyde solution (37%, 1.2-1.5 eq) to the mixture and stir at room temperature for 30-60 minutes.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise to the reaction mixture. The addition may be exothermic, so cooling in an ice bath may be necessary.

-

Reaction: Allow the reaction to stir at room temperature for 6-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting oil via vacuum distillation or flash chromatography.

Pathway 2: Esterification of 1-Methylpyrrolidine-3-carboxylic Acid

This alternative pathway begins with 1-Methylpyrrolidine-3-carboxylic acid and introduces the methyl ester in the final step.[3][9] This route can be advantageous if the N-methylated acid is a more readily available or cost-effective starting material.

Mechanism and Scientific Rationale: Fischer-Speier Esterification This classic reaction involves treating a carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄ or gaseous HCl). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. The use of excess methanol drives the equilibrium towards the product side.

Experimental Protocol: Fischer Esterification

-

Reagent Preparation: Suspend 1-Methylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous methanol. The amount of methanol should be large enough to act as both the solvent and the reagent.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq) or acetyl chloride (which generates HCl in situ).

-

Heating: Heat the reaction mixture to reflux for 4-18 hours. Monitor the reaction's completion via TLC or LC-MS.

-

Neutralization and Work-up: Cool the reaction mixture to room temperature and carefully neutralize the acid catalyst by adding a base (e.g., saturated NaHCO₃ solution) until the pH is neutral or slightly basic.

-

Solvent Removal: Remove the bulk of the methanol under reduced pressure.

-

Extraction: Extract the remaining aqueous residue multiple times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by vacuum distillation.

Data Presentation: Comparison of Synthetic Pathways

The choice of synthetic route often depends on factors such as scale, cost, available equipment, and safety considerations. The following table provides a comparative summary of the discussed pathways.

| Feature | Pathway 1A: Eschweiler-Clarke | Pathway 1B: Reductive Amination | Pathway 2: Fischer Esterification |

| Starting Material | Methyl pyrrolidine-3-carboxylate | Methyl pyrrolidine-3-carboxylate | 1-Methylpyrrolidine-3-carboxylic acid |

| Key Reagents | Formaldehyde, Formic Acid | Formaldehyde, NaBH(OAc)₃ | Methanol, H₂SO₄ (cat.) |

| Typical Yields | Good to Excellent (75-95%) | Very Good to Excellent (85-98%) | Good to Excellent (80-95%) |

| Reaction Conditions | High Temperature (Reflux) | Mild (Room Temperature) | High Temperature (Reflux) |

| Safety Concerns | Corrosive formic acid, gas evolution | Handling of borohydride reagents | Handling of strong acids |

| Scalability | Highly scalable | Scalable, cost of reagent may be a factor | Highly scalable, very cost-effective |

| Key Advantage | Avoids quaternization, inexpensive | Mild conditions, high selectivity | Simple, atom-economical |

Conclusion and Outlook

The synthesis of this compound is well-established, with several robust and high-yielding pathways available to the modern chemist.

-

For directness and operational simplicity on a large scale, the Eschweiler-Clarke reaction (Pathway 1A) remains a compelling choice due to its low-cost reagents and the inherent prevention of over-methylation.

-

For syntheses requiring milder conditions, enhanced substrate scope (for more complex analogues), and often higher purity pre-purification, reductive amination with sodium triacetoxyborohydride (Pathway 1B) is the superior method.

-

The Fischer esterification route (Pathway 2) is an excellent and economical option when the corresponding N-methylated carboxylic acid is the preferred starting material.

Ultimately, the optimal pathway is dictated by the specific constraints and goals of the research program. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers and drug development professionals can make informed decisions to efficiently synthesize this critical chemical intermediate.

References

-

Eschweiler-Clarke reaction - Name-Reaction.com . Name-Reaction.com. Available at: [Link]

-

Eschweiler-Clarke Reaction - Organic Chemistry Portal . Organic-Chemistry.org. Available at: [Link]

-

Eschweiler–Clarke reaction - Wikipedia . Wikipedia. Available at: [Link]

-

Eschweiler-Clarke reaction - YouTube . Kimies YouTube Channel. Available at: [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

-

Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

-

A simple and convenient procedure for reductive amination of aldehydes and ketones using N-methyl-pyrrolidine zinc borohydride (ZBHNMP) as a reducing agent . Tetrahedron Letters. Available at: [Link]

-

Synthesis of N-methylpyrrolidine - PrepChem.com . PrepChem.com. Available at: [Link]

- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents. Google Patents.

-

Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem . PubChem. Available at: [Link]

-

1-Methylpyrrolidine-3-carboxylic acid | C6H11NO2 | CID 322598 - PubChem . PubChem. Available at: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . MDPI. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl pyrrolidine-3-carboxylate hydrochloride (198959-37-4) for sale [vulcanchem.com]

- 5. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 1-Methylpyrrolidine-3-carboxylic acid | C6H11NO2 | CID 322598 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of Methyl 1-methylpyrrolidine-3-carboxylate

An In-depth Technical Guide to Methyl 1-methylpyrrolidine-3-carboxylate: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic compound of significant interest in modern medicinal chemistry and drug development. Its rigid, three-dimensional pyrrolidine scaffold provides a valuable platform for constructing complex molecules with specific stereochemical and pharmacological properties. This guide offers a comprehensive technical overview of its physicochemical properties, plausible synthetic routes, key chemical reactions, and established applications, particularly its role as a versatile building block for novel therapeutics targeting the central nervous system (CNS). This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this scaffold in their work.

Molecular Identity and Physicochemical Profile

This compound is a disubstituted pyrrolidine derivative featuring a methyl group on the nitrogen atom (position 1) and a methyl ester at position 3. While a specific CAS Number for this exact structure is not consistently cited in major databases, its identity is defined by its IUPAC name and molecular structure. For the purpose of this guide, we will refer to the molecular formula and weight derived from its structure. Much of the publicly available experimental data pertains to closely related analogues, such as the corresponding carboxylic acid or the non-N-methylated ester hydrochloride salt. These analogues provide valuable, albeit extrapolated, insights.

Chemical Structure:

Key Identifiers and Properties:

| Property | Value | Source / Method |

| IUPAC Name | This compound | Nomenclature |

| Molecular Formula | C₇H₁₃NO₂ | - |

| Molecular Weight | 143.18 g/mol | Calculated |

| CAS Number | Not consistently available | - |

| Related CAS Numbers | 412281-11-9 (Acid)[1]; 198959-37-4 (Ester HCl)[2][3] | Database Reference |

| Appearance | Predicted: Colorless to pale yellow liquid | Physical State Analogy |

| Boiling Point | Not experimentally determined | - |

| Solubility | Predicted to be soluble in water and polar organic solvents | Structural Assessment |

| pKa (Conjugate Acid) | ~8.5 - 9.5 (Estimated for tertiary amine) | Chemical Principles |

Synthesis and Chemical Reactivity

The synthesis of this compound is not commonly detailed as a final product but can be logically achieved through multi-step sequences that build and functionalize the pyrrolidine core.

Proposed Synthetic Workflow

A robust strategy involves the initial formation of the pyrrolidine-3-carboxylic acid scaffold, followed by sequential N-methylation and esterification. An efficient approach to the core involves an organocatalytic asymmetric Michael addition, which allows for the stereocontrolled synthesis of highly enantiomerically enriched products.[4][5]

Experimental Protocol: Two-Step Synthesis of the Pyrrolidine Core

Causality: This protocol is based on the principle of conjugate addition to an enone, followed by reductive cyclization. The use of an organocatalyst in the first step establishes the stereochemistry early in the synthesis, which is critical for developing chiral drugs.

Step 1: Asymmetric Michael Addition [4]

-

To a solution of a 4-oxo-2-enoate (1.0 eq) in an appropriate solvent (e.g., toluene), add the desired nitroalkane (1.2 eq).

-

Introduce a chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 eq) and a cocatalyst/additive if required (e.g., benzoic acid, 0.1 eq).

-

Stir the reaction at a controlled temperature (e.g., room temperature or 0 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction and perform an aqueous workup. Purify the resulting Michael adduct by flash column chromatography.

Step 2: Reductive Cyclization [4]

-

Dissolve the purified Michael adduct (1.0 eq) in a protic solvent like methanol or ethanol.

-

Add a reducing agent suitable for nitro group reduction and cyclization, such as H₂ gas with a heterogeneous catalyst (e.g., Pd/C, PtO₂) or a chemical reductant like zinc dust in the presence of an acid.

-

Pressurize the reaction vessel with H₂ (if applicable) or stir at room temperature, monitoring for the formation of the cyclized pyrrolidine product.

-

Filter off the catalyst (if used) and concentrate the solvent under reduced pressure. The crude pyrrolidine-3-carboxylic acid derivative can then be carried forward.

Workflow Diagram: General Synthesis

Chemical Reactivity

The molecule possesses two primary reactive centers: the tertiary amine and the methyl ester.

-

Tertiary Amine (N1): The nitrogen atom is basic and nucleophilic. It can be protonated by acids to form a quaternary ammonium salt, which enhances water solubility. It can also be oxidized to form an N-oxide.

-

Methyl Ester (C3): The ester group is susceptible to nucleophilic acyl substitution.

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the corresponding carboxylic acid, 1-methylpyrrolidine-3-carboxylic acid.

-

Transesterification: Reaction with other alcohols in the presence of a catalyst can exchange the methyl group for a different alkyl group.

-

Amidation: Reaction with amines can convert the ester into an amide.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, (1-methylpyrrolidin-3-yl)methanol.

-

Reactivity Map

Analytical Characterization

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized molecule. A combination of chromatographic and spectroscopic methods should be employed.

Experimental Protocol: Quality Control Analysis

Causality: This workflow ensures orthogonal confirmation of the target molecule's identity and purity. LC-MS provides initial confirmation of mass and a purity estimate. NMR provides definitive structural elucidation, and IR confirms the presence of key functional groups.

-

Chromatography (LC-MS):

-

Dissolve a small sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Inject onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

-

Monitor the eluent with both a UV detector and a mass spectrometer (in ESI+ mode).

-

Expected Result: A single major peak in the chromatogram with a corresponding m/z of 144.1 [M+H]⁺.

-

-

Spectroscopy (NMR):

-

Dissolve the sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, D₂O with pH adjustment, or MeOD).

-

Acquire ¹H NMR, ¹³C NMR, and 2D spectra (e.g., COSY, HSQC).

-

Anticipated Signatures:

-

¹H NMR: A singlet around 3.7 ppm (O-CH₃ ), a singlet around 2.4 ppm (N-CH₃ ), and a series of multiplets between 2.0-3.5 ppm for the pyrrolidine ring protons.

-

¹³C NMR: A signal around 174 ppm (ester C =O), a signal around 52 ppm (O-C H₃), and several signals between 25-60 ppm for the N-CH₃ and pyrrolidine ring carbons.

-

-

-

Spectroscopy (FT-IR):

-

Analyze a neat sample (if liquid) or as a thin film.

-

Expected Result: A strong C=O stretch for the ester at ~1735 cm⁻¹, C-H stretches for alkyl groups at ~2800-3000 cm⁻¹, and C-O stretches at ~1100-1300 cm⁻¹.

-

Analytical Workflow Diagram

Applications in Medicinal Chemistry and Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry.[6] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, which is often crucial for achieving high-affinity and selective binding to biological targets.[6]

Key Advantages of the Scaffold:

-

Stereochemical Complexity: The 3-substituted pyrrolidine ring contains at least one stereocenter, enabling the synthesis of specific stereoisomers to optimize drug-target interactions.

-

Vectorial Exit Points: The scaffold presents well-defined vectors for substitution at both the nitrogen and the C3 position, allowing chemists to systematically probe the binding pocket of a target protein.

-

Improved Physicochemical Properties: The tertiary amine can serve as a basic handle to improve aqueous solubility, a key property for drug formulation and bioavailability.

Therapeutic Areas:

This compound and its parent acid are valuable intermediates for pharmaceuticals targeting a range of diseases, with a particular emphasis on CNS disorders.[1][3] The ability to fine-tune properties like lipophilicity and polarity is essential for designing molecules that can cross the blood-brain barrier (BBB).[7][8] The scaffold is incorporated into molecules designed as receptor agonists/antagonists or enzyme inhibitors.[4]

Safety, Handling, and Storage

Hazard Identification (Extrapolated):

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids/bases.

-

For long-term stability, storage at 0-8°C is recommended for related compounds.[1]

Conclusion

This compound represents a foundational building block for contemporary drug discovery. Its value lies in the rigid, three-dimensional structure of the pyrrolidine core, which, combined with versatile functional handles, allows for the systematic design of potent and selective therapeutic agents. While direct experimental data for this specific ester is sparse, a comprehensive understanding can be constructed from established chemical principles and data from its closest chemical relatives. This guide provides the necessary framework for researchers to synthesize, characterize, and strategically deploy this important scaffold in the pursuit of novel medicines.

References

-

PubChem. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(30), 6338-6342. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-methylpyrrolidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.

-

PubChem. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.

-

Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

-

Tripoli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Retrieved from [Link]

-

Data.gov. (n.d.). Compound 529062: Methyl 1-methylpyrrolidine-2-carboxylate. Retrieved from [Link]

-

BioAscent. (n.d.). CNS Drug Discovery. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Assessing molecular scaffolds for CNS drug discovery. Retrieved from [Link]

-

Zhang, L., et al. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. Future Medicinal Chemistry, 8(14), 1773-1785. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (R)-methyl pyrrolidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CNS Drug Discovery - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Methyl 1-methylpyrrolidine-3-carboxylate CAS number and molecular weight

An In-Depth Technical Guide to Methyl 1-methylpyrrolidine-3-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone of medicinal chemistry. Its prevalence in natural products and its synthetic tractability have established it as a "privileged scaffold" in drug design. The non-planar, sp³-rich structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1] this compound is a derivative of this important scaffold, serving as a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers and professionals in drug development.

Physicochemical Properties and Identification

While specific experimental data for this compound is not widely documented, its properties can be reliably inferred from its structure and the well-characterized precursor, 1-methylpyrrolidine-3-carboxylic acid.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₃NO₂ | Calculated |

| Molecular Weight | 143.18 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Parent Acid (CAS) | 412281-11-9, 25712-60-1 | [2][3][4] |

| Parent Acid (MW) | 129.16 g/mol | [2][3][4] |

| Appearance (Predicted) | Colorless to pale yellow liquid | Inference |

| Boiling Point (Predicted) | Approx. 190-210 °C at 760 mmHg | Structure-based estimation |

| Solubility (Predicted) | Soluble in water and polar organic solvents | Inference |

Synthesis of this compound: A Protocol Grounded in First Principles

The most direct and common method for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 1-methylpyrrolidine-3-carboxylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its simplicity and use of readily available reagents.

Reaction Workflow Diagram

Sources

1H NMR and 13C NMR spectral data for Methyl 1-methylpyrrolidine-3-carboxylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 1-methylpyrrolidine-3-carboxylate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical research, providing unparalleled insight into molecular structure.[1][2] For drug development professionals, the unambiguous structural confirmation of novel chemical entities and synthetic intermediates is a critical step in the discovery pipeline. This compound is a substituted N-methylpyrrolidine, a heterocyclic motif frequently encountered in biologically active compounds and a valuable building block in synthetic organic chemistry.[3][4][5]

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for this compound. Moving beyond a simple recitation of expected values, this document elucidates the reasoning behind the spectral predictions, grounded in fundamental principles and comparative data from structurally related compounds. It is designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and quality control of molecules incorporating this scaffold.

Molecular Structure and NMR Environments

To interpret the NMR spectra of this compound, it is essential to first dissect its structure into chemically distinct proton and carbon environments. The pyrrolidine ring's non-planar, puckered conformation and the presence of two stereogenic centers (C3 and potentially the nitrogen atom, though inversion is typically fast at room temperature) can lead to complex spectral features.

The diagram below illustrates the unique proton and carbon environments within the molecule, which form the basis for the subsequent spectral analysis.

Figure 1: Molecular structure of this compound with key carbon positions labeled.

¹H NMR Spectral Analysis: A Predictive Approach

The proton NMR spectrum provides information on the number of unique proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).[1]

Expected Chemical Shifts (δ), Multiplicities, and Integration

-

Ester Methyl Protons (O-CH₃):

-

Predicted Shift (δ): ~3.7 ppm. These three protons are attached to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect shifts the signal significantly downfield compared to an alkyl C-H proton.[6] Protons on a carbon adjacent to the oxygen of an ester typically appear in the 3.7-4.1 ppm range.[7]

-

Multiplicity: Singlet (s). These protons have no adjacent, non-equivalent protons to couple with.

-

Integration: 3H.

-

-

N-Methyl Protons (N-CH₃):

-

Predicted Shift (δ): ~2.4 ppm. These three protons are attached to a nitrogen atom, which is also electronegative but less so than oxygen. Their chemical shift is expected to be similar to that observed in 1-methylpyrrolidine.[8]

-

Multiplicity: Singlet (s). These protons have no adjacent protons to couple with.

-

Integration: 3H.

-

-

Pyrrolidine Ring Protons (C2, C3, C4, C5):

-

The protons on the saturated pyrrolidine ring will exhibit complex splitting patterns due to cis and trans coupling relationships and potential diastereotopicity.[9] The chemical shifts are influenced by their proximity to the nitrogen atom and the ester group.

-

Methine Proton (C3-H):

-

Predicted Shift (δ): ~3.0 - 3.3 ppm. This single proton is on the carbon bearing the electron-withdrawing ester substituent, causing a downfield shift. It will couple to the four neighboring protons on C2 and C4.

-

Multiplicity: Multiplet (m).

-

Integration: 1H.

-

-

Methylene Protons adjacent to Nitrogen (C2-H₂ and C5-H₂):

-

Predicted Shift (δ): ~2.5 - 3.0 ppm. These protons are deshielded by the adjacent nitrogen atom. The C2 protons may be slightly more downfield than the C5 protons due to the closer proximity to the C3-ester group. The two protons on each of these carbons are diastereotopic, meaning they are chemically non-equivalent and can couple to each other, further complicating the signals.

-

Multiplicity: Multiplets (m).

-

Integration: 2H each (4H total).

-

-

Methylene Protons (C4-H₂):

-

Predicted Shift (δ): ~1.9 - 2.3 ppm. These protons are the most shielded within the ring, being furthest from the electronegative nitrogen and oxygen atoms.

-

Multiplicity: Multiplet (m).

-

Integration: 2H.

-

-

¹³C NMR Spectral Analysis: A Predictive Approach

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically unique carbon environments in the molecule, with chemical shifts indicating the type of carbon (e.g., carbonyl, aromatic, alkyl).[10]

Expected Chemical Shifts (δ)

-

Ester Carbonyl Carbon (C=O):

-

Methylene Carbons adjacent to Nitrogen (C2 and C5):

-

Predicted Shift (δ): ~56 - 60 ppm. Carbons directly bonded to a nitrogen atom in an amine are deshielded. The chemical shifts for the corresponding carbons in 1-methylpyrrolidine are found at approximately 57 ppm.[13][14] C2 may be slightly different from C5 due to the influence of the C3 substituent.

-

-

Ester Methyl Carbon (O-CH₃):

-

Predicted Shift (δ): ~52 ppm. This carbon is deshielded by the directly attached oxygen atom.[15]

-

-

Methine Carbon (C3):

-

Predicted Shift (δ): ~45 - 50 ppm. This carbon is attached to the electron-withdrawing ester group and is part of the ring structure.

-

-

N-Methyl Carbon (N-CH₃):

-

Methylene Carbon (C4):

-

Predicted Shift (δ): ~28 - 32 ppm. This is the most upfield carbon in the pyrrolidine ring, as it is the furthest removed from the deshielding influence of the nitrogen and the ester group. The corresponding carbons in pyrrolidine itself appear around 25 ppm.[16]

-

Data Summary Tables

For clarity, the predicted NMR data are summarized below.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| O-CH₃ | ~3.7 | Singlet (s) | 3H |

| C3-H | ~3.0 - 3.3 | Multiplet (m) | 1H |

| C2-H₂, C5-H₂ | ~2.5 - 3.0 | Multiplets (m) | 4H |

| N-CH₃ | ~2.4 | Singlet (s) | 3H |

| C4-H₂ | ~1.9 - 2.3 | Multiplet (m) | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C=O | ~173 - 176 | Quaternary (Ester) |

| C2, C5 | ~56 - 60 | Methylene (CH₂) |

| O-CH₃ | ~52 | Methyl (CH₃) |

| C3 | ~45 - 50 | Methine (CH) |

| N-CH₃ | ~42 | Methyl (CH₃) |

| C4 | ~28 - 32 | Methylene (CH₂) |

Experimental Protocols for Spectral Acquisition

The acquisition of high-quality NMR data requires meticulous sample preparation and the use of appropriate instrument parameters. The following protocols are designed to be self-validating, ensuring reliable and reproducible results.

Protocol 1: Sample Preparation

-

Analyte Preparation: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm for ¹H NMR, ~77.0 ppm for ¹³C NMR).[17]

-

Internal Standard: Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution in the chosen solvent. TMS is the universally accepted reference standard, with its signal defined as 0.0 ppm for both ¹H and ¹³C NMR.[18] Its volatility and chemical inertness make it an ideal standard.

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is sufficient to cover the instrument's detection coils (typically ~4 cm).

-

Finalization: Cap the NMR tube securely and wipe the exterior clean before inserting it into the NMR spectrometer.

Protocol 2: NMR Data Acquisition

-

Instrument Setup: Place the NMR tube into the spectrometer's spinner and lower it into the magnet. Allow 2-3 minutes for the sample to thermally equilibrate.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial as it compensates for any magnetic field drift during the experiment. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is essential for achieving sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

-

Ensure a sufficient relaxation delay (e.g., 2-5 seconds) between scans to allow for accurate integration.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the full range of carbon signals (e.g., 0-220 ppm).[19]

-

Acquire a larger number of scans (e.g., 128 to 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: After acquisition, apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Perform phase correction and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm. For the ¹H spectrum, perform integration analysis.

Advanced Structural Confirmation: 2D NMR

For unambiguous assignment of the complex pyrrolidine ring signals, two-dimensional (2D) NMR experiments are invaluable.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, revealing the connectivity of the proton network.[2] A cross-peak between two signals in the COSY spectrum indicates that those two protons are on adjacent carbons (or otherwise coupled). This would be essential to trace the path from C2-H₂ → C3-H → C4-H₂ → C5-H₂.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[20] This allows for the definitive assignment of carbon signals based on the already-assigned proton signals.

The diagram below illustrates the expected key correlations in a ¹H-¹H COSY spectrum for the pyrrolidine ring system.

Figure 2: Expected ¹H-¹H COSY correlations for the pyrrolidine ring protons.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is straightforward when guided by a foundational understanding of chemical shift theory and spin-spin coupling. The key spectral signatures include two methyl singlets for the N-CH₃ and O-CH₃ groups, a highly deshielded ester carbonyl carbon signal above 170 ppm, and a series of complex multiplets corresponding to the five-membered heterocyclic ring. While 1D NMR provides strong evidence for the structure, the application of 2D techniques like COSY and HSQC offers an orthogonal layer of validation, ensuring complete and unambiguous characterization. The protocols and predictive data contained within this guide serve as a robust framework for scientists working with this and structurally related molecules.

References

-

Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry. Available at: [Link]

-

Talukdar, S., et al. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). 13C NMR spectroscopy • Chemical shift. Available at: [Link]

-

Carman, R. M., Owsia, S., & VanDongen, J. M. A. M. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Plot of change in Chemical Shift of Methyl Proton on M.B. vs %.... Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... Available at: [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Available at: [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

SpectraBase. (n.d.). 1-Methylpyrrolidine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

-

ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]

-

PubChem. (n.d.). 1-Methyl-3-pyrrolidinol. CID 93074. Available at: [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

-

Canadian Science Publishing. (n.d.). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

RSC Publishing. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Available at: [Link]

-

SpectraBase. (n.d.). 1-Methyl-2-pyrrolidinone - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Available at: [Link]

-

PubChem. (n.d.). 1-Methylpyrrolidine. CID 8454. Available at: [Link]

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Available at: [Link]

-

PubChem. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. CID 322598. Available at: [Link]

- Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.

-

Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

-

ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Available at: [Link]

-

ACS Publications. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. Available at: [Link]

-

American Elements. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. CAS 198959-37-4. Available at: [Link]

-

Napolitano, J. G., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry. Available at: [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 1-Methylpyrrolidine(120-94-5) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 1-Methylpyrrolidine(120-94-5) 13C NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 19. bhu.ac.in [bhu.ac.in]

- 20. emerypharma.com [emerypharma.com]

mass spectrometry fragmentation of Methyl 1-methylpyrrolidine-3-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 1-methylpyrrolidine-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound, a key heterocyclic building block in medicinal chemistry and drug development. We will explore the distinct fragmentation pathways under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques. By elucidating the underlying principles of amine and ester fragmentation, this guide offers researchers a predictive framework for identifying this compound and its analogues in complex matrices. Detailed experimental protocols for acquiring high-quality mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, supported by mechanistic diagrams and data tables to serve as a practical reference for scientists in the field.

Introduction: The Analyte in Focus

This compound is a saturated heterocyclic compound featuring a tertiary amine within a five-membered ring and a methyl ester functional group. Its chemical structure is fundamental in the synthesis of various biologically active molecules and pharmaceutical agents.[1] Accurate structural confirmation and identification are paramount during the synthesis and quality control processes. Mass spectrometry serves as a powerful analytical tool for this purpose, offering high sensitivity and detailed structural information based on the molecule's fragmentation pattern.

The molecular formula of this compound is C₇H₁₃NO₂, with a monoisotopic mass of 143.0946 Da. Understanding its fragmentation is not merely an academic exercise; it is essential for metabolite identification, purity assessment, and reaction monitoring in drug discovery and development pipelines.

Foundational Principles of Fragmentation

The fragmentation of this compound is governed by the interplay between its two primary functional groups: the tertiary cyclic amine and the methyl ester.

-

The Nitrogen Rule : A core principle in mass spectrometry, the Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass-to-charge ratio (m/z).[2][3] Our target molecule, containing one nitrogen atom, adheres to this rule, and its molecular ion in EI-MS is expected at an odd m/z of 143.

-

α-Cleavage in Amines : The most dominant fragmentation pathway for aliphatic and cyclic amines is α-cleavage.[3][4][5] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The driving force is the formation of a resonance-stabilized iminium cation, which is often the most abundant ion (the base peak) in the spectrum.[2][6] In a cyclic system like pyrrolidine, this cleavage initiates a ring-opening event, leading to a cascade of subsequent fragmentations.

-

Fragmentation of Esters : Esters exhibit characteristic fragmentation patterns, typically involving the cleavage of bonds adjacent to the carbonyl group.[5] Common pathways include the loss of the alkoxy group as a radical (e.g., •OCH₃) to form a stable acylium ion, or a McLafferty rearrangement if a transferable gamma-hydrogen is present.

Proposed Electron Ionization (EI) Fragmentation Pathway

Under the high-energy conditions of Electron Ionization (70 eV), this compound will form an energetically unstable molecular ion (M⁺•) at m/z 143, which rapidly undergoes fragmentation. The proposed pathways are dominated by the energetically favorable α-cleavage at the tertiary amine center.

-

Molecular Ion Formation : C₇H₁₃NO₂ + e⁻ → [C₇H₁₃NO₂]⁺• + 2e⁻ (m/z 143)

-

Primary Fragmentation: α-Cleavage and Ring Opening : The most probable initial fragmentation is the cleavage of the C2-C3 or C4-C5 bond of the pyrrolidine ring, as these are α to the nitrogen. Cleavage at C2-C3 opens the ring to form a distonic radical cation.

-

Key Fragment Ions : From the ring-opened intermediate, several key fragments are predicted:

-

Loss of the Carbomethoxy Radical (•COOCH₃) : A subsequent cleavage can lead to the loss of the entire ester group as a radical (mass 59 Da). This results in a highly stable, resonance-stabilized iminium ion at m/z 84 . This ion is a strong candidate for the base peak in the spectrum.

-

Loss of the Methoxy Radical (•OCH₃) : Cleavage of the O-CH₃ bond in the ester group results in the loss of a methoxy radical (mass 31 Da), yielding an acylium ion at m/z 112 .

-

Formation of the N-methylpyrrolidinium ion : Cleavage of the C3-C(O) bond can lead to the loss of the entire ester sidechain, resulting in an ion at m/z 84 .

-

Iminium Ion from Ring Fragmentation : Further fragmentation of the ring can produce smaller, stable iminium ions, such as the fragment at m/z 57 ([C₃H₇N]⁺•) or m/z 70 ([C₄H₈N]⁺).

-

Caption: Proposed EI fragmentation pathway for this compound.

Table 1: Predicted Key Fragment Ions in EI-MS

| m/z | Proposed Formula | Neutral Loss (Da) | Proposed Structure/Mechanism |

| 143 | [C₇H₁₃NO₂]⁺• | - | Molecular Ion |

| 112 | [C₆H₁₀NO]⁺ | •OCH₃ (31) | Loss of methoxy radical from the ester group |

| 84 | [C₅H₁₀N]⁺ | •COOCH₃ (59) | Loss of carbomethoxy radical following α-cleavage/ring opening |

| 70 | [C₄H₈N]⁺ | C₂H₃O₂• (73) | Ring fragment containing the nitrogen atom |

| 57 | [C₃H₇N]⁺• | C₄H₆O₂ (86) | Further fragmentation of the pyrrolidine ring |

Proposed ESI-MS/MS Fragmentation Pathway

Electrospray ionization is a soft technique that will protonate the most basic site, the tertiary amine, to form the even-electron precursor ion [M+H]⁺ at m/z 144.[7] Collision-Induced Dissociation (CID) in a tandem mass spectrometer will fragment this ion primarily through the loss of stable, neutral molecules.

-

Precursor Ion Formation : C₇H₁₃NO₂ + H⁺ → [C₇H₁₃NO₂H]⁺ (m/z 144)

-

Key Fragmentation Pathways (MS/MS) :

-

Loss of Methanol (CH₃OH) : A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (mass 32 Da). This yields a prominent product ion at m/z 112 .

-

Loss of Methyl Formate (HCOOCH₃) : A rearrangement can lead to the elimination of the entire ester group as neutral methyl formate (mass 60 Da), resulting in a product ion at m/z 84 . This ion would have the same elemental composition as the base peak in the EI spectrum but is formed through a different, even-electron mechanism.

-

Sequential Loss of CO : Following the initial loss of methanol, the resulting ion at m/z 112 may further fragment by losing carbon monoxide (CO, mass 28 Da) to produce the ion at m/z 84 .

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Video: Mass Spectrometry of Amines [jove.com]

- 3. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 4. GCMS Section 6.15 [people.whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of Methyl 1-methylpyrrolidine-3-carboxylate

Introduction: Elucidating the Molecular Vibrations of a Key Heterocycle

Methyl 1-methylpyrrolidine-3-carboxylate is a heterocyclic compound of significant interest in synthetic chemistry and drug development. Its structure, featuring a saturated five-membered nitrogen-containing ring (a pyrrolidine), a tertiary amine, and a methyl ester functional group, presents a unique spectroscopic challenge and opportunity. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique to confirm the identity, assess the purity, and deduce structural information about this molecule by probing its characteristic molecular vibrations.[1][2][3]

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the infrared spectroscopy analysis of this compound. We will delve into the theoretical underpinnings of its IR spectrum, present a detailed, field-proven experimental protocol, and offer a systematic approach to spectral interpretation. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Theoretical Framework: Predicting the Infrared Spectrum

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups: the ester, the tertiary amine, and the pyrrolidine ring. Understanding the expected absorption frequencies for each of these is paramount for accurate spectral interpretation.

The Ester Functional Group: A Trio of Strong Absorptions

The methyl ester group is perhaps the most prominent feature in the IR spectrum, typically exhibiting strong and characteristic absorptions.[4][5]

-

C=O (Carbonyl) Stretch: This is one of the most intense and readily identifiable absorptions in the spectrum. For a saturated aliphatic ester like this compound, the C=O stretching vibration is expected in the range of 1750-1735 cm⁻¹ .[4][6] The exact position can be influenced by the molecular environment.

-

C-O-C (Asymmetric) Stretch: Esters display a strong absorption corresponding to the asymmetric stretching of the C-O-C bond, which is typically found between 1300-1150 cm⁻¹ .[4][5]

-

O-C-C (Symmetric) Stretch: A second, often slightly less intense, C-O stretching vibration is expected in the 1150-1000 cm⁻¹ region.[4]

The Tertiary Amine and Pyrrolidine Ring: A More Subtle Signature

The tertiary amine and the pyrrolidine ring contribute to the spectrum in the fingerprint region and through their C-H vibrations.

-

C-N Stretch: The stretching vibration of the C-N bond in aliphatic tertiary amines typically appears as a medium to weak absorption in the range of 1250-1020 cm⁻¹ .[7][8] This band may sometimes overlap with the C-O stretching bands of the ester.

-

Absence of N-H Bands: A key diagnostic feature for this molecule is the absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹) and N-H bending bands (around 1650-1580 cm⁻¹), confirming the tertiary nature of the amine.[7][9]

-

CH₂ Vibrations of the Pyrrolidine Ring: The saturated pyrrolidine ring will exhibit characteristic C-H stretching and bending vibrations.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the CH₂ and CH₃ groups are expected just below 3000 cm⁻¹, typically in the 2990-2850 cm⁻¹ range.

-

CH₂ Bending (Scissoring): A characteristic absorption for CH₂ groups is the scissoring vibration, which occurs around 1470-1450 cm⁻¹ .

-

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of this compound, which is presumed to be a liquid at room temperature. The use of Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation.

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

-

This compound sample.

-

Micropipette.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free laboratory wipes.

Experimental Workflow Diagram

Caption: Experimental workflow for ATR-FTIR analysis.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory should be securely installed in the sample compartment.

-

ATR Crystal Cleaning: It is crucial to start with a clean ATR crystal to avoid cross-contamination. Moisten a lint-free wipe with isopropanol and gently clean the crystal surface. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: A background spectrum must be collected to ratio against the sample spectrum, thereby removing contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor). With the clean, empty ATR crystal, acquire a background scan. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Using a micropipette, place a small drop of the this compound sample onto the center of the ATR crystal. Ensure the crystal is fully covered by the liquid.

-

Sample Spectrum Acquisition: Acquire the infrared spectrum of the sample using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

-

Data Processing: The resulting spectrum should be automatically ratioed against the background. Apply any necessary corrections, such as a baseline correction to flatten the spectrum and an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the sample.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The interpretation of the obtained spectrum involves correlating the observed absorption bands with the predicted vibrational frequencies of the functional groups.

Predicted Infrared Spectrum Data

The following table summarizes the expected key absorption bands for this compound.

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Expected Intensity |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2990 - 2850 | Medium to Strong |

| C=O Stretch | Saturated Ester | 1750 - 1735 | Strong, Sharp |

| CH₂ Bend (Scissoring) | Pyrrolidine Ring | 1470 - 1450 | Medium |

| C-O-C Asymmetric Stretch | Ester | 1300 - 1150 | Strong |

| C-N Stretch | Tertiary Amine | 1250 - 1020 | Medium to Weak |

| O-C-C Symmetric Stretch | Ester | 1150 - 1000 | Medium to Strong |

Analysis of a Hypothetical Spectrum

A hypothetical spectrum of this compound would be analyzed as follows:

-

High-Frequency Region (>2500 cm⁻¹): Look for a series of medium to strong peaks between 2990 cm⁻¹ and 2850 cm⁻¹, characteristic of the C-H stretching vibrations of the methyl and pyrrolidine ring methylene groups. The absence of a broad band around 3300 cm⁻¹ would rule out the presence of O-H (from hydrolysis of the ester) or N-H (from a primary or secondary amine impurity).[9]

-

Double Bond Region (2000-1500 cm⁻¹): The most prominent peak in the entire spectrum should be a strong, sharp absorption around 1740 cm⁻¹, which is definitively assigned to the C=O stretch of the saturated ester.[4][6]

-

Fingerprint Region (<1500 cm⁻¹): This region will be complex but highly informative.

-

A medium intensity peak around 1460 cm⁻¹ can be assigned to the CH₂ scissoring vibration of the pyrrolidine ring.

-

A strong, possibly broad, absorption centered around 1200 cm⁻¹ would be attributed to the asymmetric C-O-C stretch of the ester.

-

Overlapping with or adjacent to this, a medium-intensity C-N stretching band from the tertiary amine is expected.

-

Another strong band between 1150 cm⁻¹ and 1000 cm⁻¹ will correspond to the symmetric O-C-C stretch of the ester.

-

The unique combination of these absorptions in the fingerprint region provides a "molecular fingerprint" that can be used to confirm the identity of the compound by comparison to a reference spectrum.[2]

Conclusion: A Versatile Tool for Chemical Analysis

Infrared spectroscopy is an indispensable tool for the structural characterization of this compound. By understanding the characteristic vibrational frequencies of the ester, tertiary amine, and pyrrolidine functionalities, a detailed and confident analysis of the molecule's identity and purity can be achieved. The ATR-FTIR method, in particular, offers a rapid, reliable, and straightforward approach for obtaining high-quality spectra from liquid samples. This guide provides the theoretical foundation and practical methodology for researchers to effectively utilize infrared spectroscopy in their work with this important heterocyclic compound.

References

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Difference Between. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylpyrrolidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work (red line) and standard one (blue line). Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 1-methylpyrrolidine-3-carboxylate. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

Data.gov. (n.d.). Compound 529062: Methyl 1-methylpyrrolidine-2-carboxylate. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

PubChem. (n.d.). Methyl pyrrolidine-1-carboxylate. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

SpectraBase. (n.d.). N-Boc-trans-4-hydroxy-L-proline methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) IR spectra of NMP (black dotted line) and the yellow residue (red.... Retrieved from [Link]

-

HMDB. (2017, August 1). Showing metabocard for N-Methyl-L-proline (HMDB0094696). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic.... Retrieved from [Link]

-

PubMed. (2014, March 6). Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies. Retrieved from [Link]

-

NIST. (n.d.). Quantitative Infrared Database. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyrrolidine. Retrieved from [Link]

-

SpectraBase. (n.d.). N-METHYLPROLINE-METHYLESTER. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). The C=O stretching frequency. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). I.R Spectrum of Heterocyclic Compound {7}. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

SAGE Journals. (n.d.). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Retrieved from [Link]

-

The Infrared and Raman Discussion Group. (n.d.). A Technical Note on 2. CO, Ph and CN Vibrational Frequencies in Compounds of Unusual Bonding. Retrieved from [Link]

-

DTIC. (2016, January 20). Computations of Vibrational Infrared Frequencies of Selected Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Methylpyrrolidine | C5H11N | CID 13003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for N-Methyl-L-proline (HMDB0094696) [hmdb.ca]

- 4. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- [webbook.nist.gov]

- 5. Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. spectrabase.com [spectrabase.com]

- 9. Methyl pyrrolidine-1-carboxylate | C6H11NO2 | CID 232667 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Methyl 1-methylpyrrolidine-3-carboxylate

Introduction

Methyl 1-methylpyrrolidine-3-carboxylate is a heterocyclic compound of significant interest in synthetic chemistry, serving as a versatile building block in the development of novel pharmaceutical agents and specialty chemicals. Its structure, combining a tertiary amine within a pyrrolidine ring and a methyl ester functional group, imparts a unique combination of polarity, basicity, and reactivity. Understanding the solubility and stability of this molecule is paramount for its effective handling, storage, and application in research and development. In drug discovery, for instance, solubility directly influences bioavailability and formulation strategies, while chemical stability is critical for ensuring the integrity and shelf-life of active pharmaceutical ingredients (APIs) and their intermediates.

This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. In the absence of extensive published data for this specific molecule, we will leverage established chemical principles and data from structurally related compounds to provide scientifically grounded predictions. More importantly, this document will detail the necessary experimental protocols for researchers to precisely determine these critical parameters in their own laboratory settings.

Predicted Physicochemical Properties and Solubility Profile

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a polar tertiary amine and an ester group, which are expected to confer some degree of solubility in polar solvents. The N-methyl group and the pyrrolidine ring also introduce lipophilic character.

Based on the principles of "like dissolves like," we can predict the following solubility behavior:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ester and the nitrogen atom in the pyrrolidine ring can act as hydrogen bond acceptors, suggesting moderate solubility in water and good solubility in alcohols like ethanol and methanol. The parent compound, 1-methylpyrrolidine, is freely soluble in water[1]. However, the presence of the ester group may slightly reduce aqueous solubility compared to the parent amine.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): High solubility is anticipated in these solvents due to favorable dipole-dipole interactions. N-methylpyrrolidone (NMP), a structurally similar solvent, is known to be a powerful solubilizing agent for a wide range of drugs[2].

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected in nonpolar solvents due to the polar nature of the molecule.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Potential for hydrogen bonding with the ester and amine functionalities. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity between the polar functional groups of the solute and the nonpolar nature of the solvent. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | Good balance of polarity to dissolve the compound. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.

Workflow for Solubility Assessment

Sources

key starting materials for synthesizing Methyl 1-methylpyrrolidine-3-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl 1-methylpyrrolidine-3-carboxylate: Key Starting Materials and Strategic Pathways

Authored by: A Senior Application Scientist

Foreword

This compound is a crucial building block in modern medicinal chemistry and drug development.[1] Its pyrrolidine scaffold is a key feature in a multitude of biologically active compounds, including pharmaceuticals targeting neurological disorders.[1] The strategic synthesis of this molecule is therefore of paramount importance to researchers and drug development professionals. This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the key starting materials that define each pathway. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system for achieving the target molecule.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct strategic directions. The choice of a particular pathway is often dictated by factors such as the desired stereochemistry, scalability, and the availability and cost of starting materials. This guide will focus on three primary, field-proven strategies:

-

Strategy 1: Asymmetric Michael Addition for Chiral Control. This elegant approach constructs the pyrrolidine ring with high enantiomeric excess, a critical consideration for many pharmaceutical applications.

-

Strategy 2: Cyclization of Acyclic Precursors. This classical and often robust method involves the formation of the pyrrolidine ring from linear starting materials.

-

Strategy 3: Modification of Pre-existing Pyrrolidine Scaffolds. This strategy leverages commercially available or readily synthesized pyrrolidine derivatives, modifying them to achieve the target structure.

Below is a logical diagram illustrating these strategic approaches.

Caption: Workflow for the Asymmetric Michael Addition strategy.

Experimental Protocol: Synthesis of (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid

This protocol is adapted from Tanaka et al. and provides a highly enantiomerically enriched product in two steps from readily available starting materials. [2] Step 1: Enantioselective Michael Addition

-

To a solution of 4-oxopent-2-enoate (1.0 mmol) in nitromethane (5.0 mL) at room temperature, add the organocatalyst (e.g., a chiral primary amine-thiourea catalyst, 0.1 mmol).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the γ-nitro ketone.

Step 2: Reductive Cyclization

-